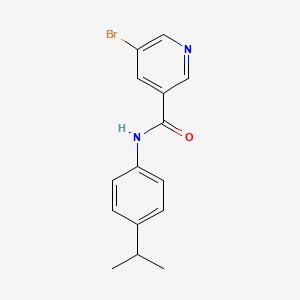

5-溴-N-(4-异丙苯基)烟酰胺

描述

Synthesis Analysis

The synthesis of nicotinamide derivatives involves multiple steps, including bromination, amidation, and specific substitutions at the nicotinamide moiety. A related synthesis process describes the conversion of 5-bromo-nicotinic acid into 5-bromo-nicotinonitrile through a series of reactions involving chlorination, reaction with ammonium aqueous, and oxidation, yielding significant insights into the chemical pathways that might be involved in synthesizing derivatives like "5-bromo-N-(4-isopropylphenyl)nicotinamide" (Chen Qi-fan, 2010).

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives, including "5-bromo-N-(4-isopropylphenyl)nicotinamide," is characterized by the presence of a pyridine ring substituted with an amide group. X-ray diffraction and spectroscopic methods such as FT-IR and NMR are commonly employed to characterize the structures of such compounds, revealing the configuration of the bromo and isopropylphenyl groups relative to the nicotinamide core (J. Halaška et al., 2016).

Chemical Reactions and Properties

Nicotinamide derivatives participate in a variety of chemical reactions, including hydrogen bonding and coordination in supramolecular assemblies. For instance, nicotinamide acts as a supramolecular reagent in the synthesis of copper(II) complexes, demonstrating its ability to engage in complex chemical interactions (J. Halaška et al., 2016). These properties are indicative of the potential reactivity and interactions of "5-bromo-N-(4-isopropylphenyl)nicotinamide" in various chemical environments.

Physical Properties Analysis

The physical properties of nicotinamide derivatives, such as solubility, melting point, and crystalline structure, can be significantly influenced by substitutions on the nicotinamide ring. These properties are crucial for understanding the compound's behavior in different solvents and conditions, which can be inferred from studies on similar nicotinamide compounds.

Chemical Properties Analysis

The chemical properties of "5-bromo-N-(4-isopropylphenyl)nicotinamide" can be deduced from its functional groups. The bromo group is likely to make the compound more reactive in electrophilic substitution reactions, while the isopropylphenyl group could affect its hydrophobicity and interactions with biological molecules. The presence of the nicotinamide moiety suggests potential roles in mimicking nicotinamide adenine dinucleotide (NAD+) in enzymatic reactions, offering insights into its chemical behavior and interactions (K. Pankiewicz et al., 1993).

科学研究应用

合成与生物活性

5-溴-N-(4-异丙苯基)烟酰胺是一种化学化合物,可以通过各种化学反应合成,包括溴化和偶联过程。虽然检索到的文献中没有直接提及化合物 5-溴-N-(4-异丙苯基)烟酰胺本身,但相关化合物及其在科学研究中的应用为潜在的兴趣领域提供了见解。例如,呋喃胺的氮杂类似物的合成和抗原生动物活性,涉及溴化和铃木偶联过程,证明了溴化烟酰胺衍生物在开发针对锥虫和疟原虫物种的治疗方法中的潜力,突出了它们在药物化学和药物开发中的相关性 (Ismail 等人,2003 年)。

超分子化学

烟酰胺已被用作超分子试剂合成铜 (II) 卤代苯甲酸酯配合物,证明了其在形成氢键超分子阵列方面的多功能性。这项研究说明了烟酰胺在开发具有材料科学和配位化学潜在应用的复杂结构中的作用 (Halaška 等人,2016 年)。

生化应用

在生化领域,烟酰胺衍生物已被探索其在创建辅酶荧光类似物中的潜力,例如烟酰胺腺嘌呤二核苷酸 (NAD+),这对于研究代谢和酶促过程至关重要。这些衍生物可以用作生化研究的工具,能够研究酶催化的反应和细胞代谢 (Barrio 等人,1972 年)。

药理学意义

此外,烟酰胺及其衍生物已被研究其药理特性,包括它们作为维生素 B3 酰胺治疗各种疾病的作用,以及作为干细胞研究中促进细胞存活和分化的潜在剂。这表明像 5-溴-N-(4-异丙苯基)烟酰胺这样的溴化衍生物可能有值得探索的药理应用 (Meng 等人,2018 年)。

未来方向

While specific future directions for 5-bromo-N-(4-isopropylphenyl)nicotinamide are not available, research on similar compounds, such as nicotinamide mononucleotide (NMN), suggests potential applications in the treatment of various diseases . NMN has shown promise in the prevention of and protection from various ocular diseases, especially in the elderly or patients with reduced NAD+ pool in the skin due to internal or external stressors .

属性

IUPAC Name |

5-bromo-N-(4-propan-2-ylphenyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN2O/c1-10(2)11-3-5-14(6-4-11)18-15(19)12-7-13(16)9-17-8-12/h3-10H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRXHZZIANOXSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(4-isopropylphenyl)nicotinamide | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)-3-methylisoxazole](/img/structure/B5526425.png)

![2-{2-methoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide](/img/structure/B5526433.png)

![2-(3,4-difluorobenzyl)-8-(9H-purin-6-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5526440.png)

![4-[hydroxy(4-nitrophenyl)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5526447.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-pyridin-4-yl-1H-pyrazole-5-carboxamide](/img/structure/B5526450.png)

![{4-[3-(3-thienyl)propanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5526462.png)

![3-(6H-indolo[2,3-b]quinoxalin-6-yl)propanenitrile](/img/structure/B5526466.png)

![2-[(4'-methyl-4-biphenylyl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B5526472.png)

![4-(1H-imidazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5526475.png)

![2-chloro-4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl 4-methoxybenzoate](/img/structure/B5526483.png)

![(1R*,5R*)-6-[5-(hydroxymethyl)-2-furoyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5526492.png)